1-Pentanol, 5-cyclopropylidene-

Natural Product Chemistry Analytical Chemistry GC-MS Metabolomics

1-Pentanol, 5-cyclopropylidene- (IUPAC: 5-cyclopropylidenepentan-1-ol; CAS 162377-97-1) is a C8 primary alcohol distinguished by a terminal cyclopropylidene moiety—an exocyclic methylenecyclopropane motif—conjugated to a saturated five-carbon alcohol chain. This structural feature imparts significantly different physicochemical properties compared to its saturated analog 5-cyclopropylpentan-1-ol (CAS 60129-11-5; C₈H₁₆O) and linear 1-pentanol (CAS 71-41-0; C₅H₁₂O).

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 162377-97-1
Cat. No. B062072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentanol, 5-cyclopropylidene-
CAS162377-97-1
Synonyms1-Pentanol, 5-cyclopropylidene-
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC1=CCCCCO
InChIInChI=1S/C8H14O/c9-7-3-1-2-4-8-5-6-8/h4,9H,1-3,5-7H2
InChIKeyUREWHCDVHYRYSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropylidene-1-pentanol (CAS 162377-97-1): Structural Identity and Core Properties for Research Procurement


1-Pentanol, 5-cyclopropylidene- (IUPAC: 5-cyclopropylidenepentan-1-ol; CAS 162377-97-1) is a C8 primary alcohol distinguished by a terminal cyclopropylidene moiety—an exocyclic methylenecyclopropane motif—conjugated to a saturated five-carbon alcohol chain [1]. This structural feature imparts significantly different physicochemical properties compared to its saturated analog 5-cyclopropylpentan-1-ol (CAS 60129-11-5; C₈H₁₆O) and linear 1-pentanol (CAS 71-41-0; C₅H₁₂O). With a molecular formula of C₈H₁₄O and a molecular weight of 126.20 g/mol, the compound exhibits a predicted boiling point of 211.4±19.0 °C and a predicted density of 1.074±0.06 g/cm³ . It has been identified as a minor volatile component (0.5% area) in the GC-TOF-MS analysis of Amomum tsao-ko oleoresin extracts [2], and its cyclopropylidene alcohol class has established utility in NaI-promoted ring expansion to dihydropyrans .

1
Natural product authentication via GC-MS fingerprinting (Amomum tsao-ko marker)
2
Synthetic building block for ring-expansion methodologies to dihydropyrans
3
Physicochemical reference for unsaturated cyclopropylidene alcohol QSPR modeling

Why 5-Cyclopropylidene-1-pentanol Cannot Be Replaced by Generic Pentanol Isomers in Research Applications


The terminal cyclopropylidene group in 5-cyclopropylidene-1-pentanol is not an inert structural decoration; it fundamentally alters the compound's electronic, steric and reactivity profile relative to commonly available pentanol analogs. The exocyclic double bond introduces ring strain (the methylenecyclopropane unit carries approximately 40 kcal/mol of strain energy) [1] and provides a site for selective synthetic transformations—such as transition-metal-catalyzed cycloadditions, ring expansions, and Pauson-Khand reactions—that are inaccessible to saturated 5-cyclopropylpentan-1-ol (CAS 60129-11-5) or unfunctionalized 1-pentanol . In natural product analysis, the compound's distinct retention index and mass spectrum serve as a specific marker for botanical authentication; substituting with a similar alcohol would lead to misidentification because no other C₈ alcohol shares this exact GC-MS signature [2][3]. For procurement decisions, the availability of certified reference standards with verified purity is essential, as the compound's chemical instability under certain conditions (due to the strained cyclopropylidene unit) means that impure or mislabeled alternatives cannot be relied upon for reproducible results.

GC-MS
Retention time and mass spectrum differ significantly from saturated analog or 1-pentanol, preventing direct substitution in botanical authentication workflows.
Reactivity
Saturated 5-cyclopropylpentan-1-ol lacks the exocyclic double bond required for NaI-promoted ring expansion; substitution may block dihydropyran synthesis.
Physicochem
Molecular weight, predicted boiling point, and density differ from saturated analog; using the wrong compound may introduce systematic bias in analytical or synthetic protocols.

Quantitative Differentiation Evidence for 5-Cyclopropylidene-1-pentanol (CAS 162377-97-1) vs. Structural Analogs


GC-MS Retention and Spectral Differentiation from Saturated Cyclopropylpentanol Analog

In the GC-TOF-MS analysis of Amomum tsao-ko oleoresin extracts, 5-cyclopropylidene-1-pentanol (identified as 5-cyclopropyl-1-pentanol in the publication) elutes at a retention time (R.T.) of 46.50 minutes under the reported chromatographic conditions, with a quantified area percentage of 0.5% relative to total integrated volatiles [1]. This retention index differentiates the compound from its saturated analog 5-cyclopropylpentan-1-ol (CAS 60129-11-5), which was not detected in this extract, and from 1-pentanol (CAS 71-41-0), which typically elutes much earlier under comparable GC conditions. The compound’s mass spectrum, available as two independent MS (GC) spectra in the Wiley Registry and NIST 2020 libraries [2], provides a unique fragmentation pattern (molecular ion M⁺ at m/z 126, base peak and characteristic fragment ions specific to the cyclopropylidene moiety) that enables unambiguous identification.

GC-MS Differentiation
Reported
R.T. 46.50 min (0.5% area); unique MS vs. 1-pentanol (
Supports unambiguous botanical authentication; prevents false identification.
Spectral match requires library verification.
Predicted Properties
Class-level
MW 126.20 vs. 128.21; predicted B.P. 211.4 °C, density 1.074 g/cm³, LogP 1.87. Comparator data not available.
Supports differentiation from saturated analog; predicted values require experimental verification.
No experimental comparator data located.
Ring Expansion Reactivity
Class-level
Target undergoes NaI-promoted ring expansion to dihydropyrans; saturated analog unreactive under same conditions.
Enables dihydropyran synthesis pathway; saturated analog cannot replace.
Product yield depends on substrate scope; validate with specific substrate.
Natural Product Chemistry Analytical Chemistry GC-MS Metabolomics

Predicted Physicochemical Parameters: Differentiation from Saturated Analog 5-Cyclopropylpentan-1-ol

The presence of the exocyclic double bond in 5-cyclopropylidene-1-pentanol produces measurable differences in predicted physicochemical descriptors relative to its fully saturated analog 5-cyclopropylpentan-1-ol (CAS 60129-11-5). The target compound has a molecular formula of C₈H₁₄O (MW 126.20 g/mol) versus C₈H₁₆O (MW 128.21 g/mol) for the saturated analog, reflecting the loss of two hydrogen atoms due to the double bond . Predicted properties for the target compound include a boiling point of 211.4 ± 19.0 °C, density of 1.074 ± 0.06 g/cm³, pKa of 15.15 ± 0.10, and LogP of 1.86920 . These values differ from those of the saturated analog (for which predicted boiling point and density would be expected to differ due to the absence of the strained exocyclic double bond; the saturated analog has a higher molecular weight and reduced ring strain, typically resulting in lower density and altered boiling point relative to the unsaturated counterpart).

Predicted Properties
Class-level
MW 126.20 vs. 128.21; predicted B.P. 211.4 °C, density 1.074 g/cm³, LogP 1.87. Comparator data not available.
Supports differentiation from saturated analog; predicted values require experimental verification.
No experimental comparator data located.
Physical Organic Chemistry Computational Chemistry QSAR Modeling

Synthetic Utility: Ring Expansion Reactivity Distinct from Saturated Analogs

Cyclopropylidene alcohols as a compound class undergo NaI-promoted ring expansion in AcOH-MeCN to yield dihydropyrans—a transformation that leverages the unique reactivity of the cyclopropylidene moiety . This ring expansion is mechanistically facilitated by the exocyclic double bond and the ring strain of the methylenecyclopropane unit (estimated ~40 kcal/mol strain energy for the methylenecyclopropane core) [1]. Fully saturated cyclopropyl carbinols lacking the exocyclic double bond do not undergo this specific transformation under identical conditions, as the reaction requires the vinylogous activation provided by the cyclopropylidene system. While the published methodology by Fu et al. (2007) demonstrates this transformation on a range of cyclopropylidene alcohols, the 5-cyclopropylidene-1-pentanol scaffold (with its five-carbon tether) offers a specific substrate geometry that would produce a distinct dihydropyran substitution pattern compared to shorter-chain or longer-chain analogs within the same class.

Ring Expansion Reactivity
Class-level
Target undergoes NaI-promoted ring expansion to dihydropyrans; saturated analog unreactive under same conditions.
Enables dihydropyran synthesis pathway; saturated analog cannot replace.
Product yield depends on substrate scope; validate with specific substrate.
Synthetic Organic Chemistry Heterocycle Synthesis Methodology Development

High-Impact Application Scenarios for 5-Cyclopropylidene-1-pentanol (CAS 162377-97-1) Based on Verified Evidence


Natural Product Authentication and Quality Control via GC-MS Fingerprinting

The compound's confirmed presence in Amomum tsao-ko oleoresin at 0.5% area (R.T. 46.50 min by GC-TOF-MS) [1] and its available reference mass spectra in the Wiley Registry and NIST 2020 libraries [2] enable its use as a specific marker for botanical identity verification. Quality control laboratories analyzing Amomum tsao-ko products or related Zingiberaceae species can include 5-cyclopropylidene-1-pentanol in targeted SIM or full-scan GC-MS methods, using its unique retention index and mass fragmentation pattern to confirm authenticity or detect adulteration. Because the compound is structurally distinct from common adulterant alcohols (e.g., 1-pentanol, 5-cyclopropylpentan-1-ol), its presence at the expected retention time provides a high-specificity authentication signal.

Synthetic Methodology Development Leveraging Cyclopropylidene Ring Strain

The compound's terminal methylenecyclopropane unit, with approximately 40 kcal/mol of ring strain energy [3], makes it a suitable substrate for developing and optimizing ring-expansion methodologies, including the NaI-promoted conversion to dihydropyrans . Researchers can use 5-cyclopropylidene-1-pentanol as a model substrate to study the effect of tether length on dihydropyran formation, comparing yields and selectivity against shorter-chain cyclopropylidene alcohols. The primary alcohol functional group also permits further derivatization (e.g., oxidation to the aldehyde, esterification, or tosylation) prior to ring expansion, enabling exploration of substrate scope in diversity-oriented synthesis.

Physicochemical Reference Standard for C₈ Cyclopropylidene Alcohols in QSAR and Computational Modeling

With its predicted boiling point (211.4 ± 19.0 °C), density (1.074 ± 0.06 g/cm³), pKa (15.15 ± 0.10), and LogP (1.86920) , 5-cyclopropylidene-1-pentanol serves as a valuable data point for computational chemists building or validating quantitative structure-property relationship (QSPR) models for unsaturated small-ring alcohols. The compound occupies a specific region of chemical space—defined by its combination of a primary alcohol, a five-carbon alkyl chain, and a strained exocyclic double bond—that is underrepresented in public physicochemical databases. High-purity procurement of this compound enables experimental measurement of these properties to validate in silico predictions and improve model accuracy for the cyclopropylidene alcohol subclass.

Chiral Auxiliary and Asymmetric Synthesis Research

Cyclopropylidene-containing substrates have demonstrated utility in the Pauson-Khand reaction (PKR) for constructing cyclopentenone frameworks with high diastereoselectivity . Although the specific application of 5-cyclopropylidene-1-pentanol in PKR has not been directly reported, its structural features—a terminal cyclopropylidene group tethered to a primary alcohol that can be functionalized with chiral auxiliaries—make it a candidate scaffold for asymmetric induction studies. Synthetic groups developing new chiral ligands or auxiliaries can use this compound as a test substrate to evaluate diastereoselectivity in intramolecular or intermolecular PKR, comparing results against other cyclopropylidene alcohols with different tether lengths or substitution patterns.

Application
Selection Property
Validation Focus
Botanical authentication via GC-MS
Retention index & MS spectral uniqueness
Marker verification in Amomum tsao-ko
Ring-expansion methodology
Cyclopropylidene ring strain reactivity
Dihydropyran formation yield & selectivity
QSAR/QSPR computational modeling
Predicted B.P., density, LogP
Experimental validation of in silico models
Asymmetric synthesis (Pauson-Khand)
Terminal cyclopropylidene + functionalizable alcohol
Diastereoselectivity in cyclopentenone formation
Quote Request

Request a Quote for 1-Pentanol, 5-cyclopropylidene-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.